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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of the

selective USP7 inhibitor, USP7-797, using two common cell viability assays: the MTT assay

and the CellTiter-Glo® Luminescent Cell Viability Assay. The information herein is intended to

guide researchers in accurately quantifying the impact of USP7-797 on cancer cell lines.

Introduction to USP7 and USP7-797
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in

regulating the stability of several key proteins involved in cell cycle progression and apoptosis.

[1] One of its most important substrates is MDM2, an E3 ubiquitin ligase that targets the tumor

suppressor protein p53 for proteasomal degradation.[2] In many cancers, USP7 is

overexpressed, leading to the stabilization of MDM2, subsequent degradation of p53, and

promotion of tumor growth.[3]

USP7-797 is a potent and selective inhibitor of USP7.[4] By inhibiting USP7, USP7-797
prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and degradation.

[4] This in turn stabilizes p53, allowing it to accumulate in the cell. Elevated p53 levels can

trigger cell cycle arrest and apoptosis, making USP7-797 a promising anti-cancer therapeutic

agent.[4]
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Mechanism of Action: USP7-797 Signaling Pathway
The primary mechanism of action of USP7-797 involves the reactivation of the p53 tumor

suppressor pathway. Inhibition of USP7 by USP7-797 leads to a cascade of events culminating

in cell cycle arrest and apoptosis.[4]
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Click to download full resolution via product page

Caption: USP7-797 inhibits USP7, leading to MDM2 degradation, p53 stabilization, and

subsequent cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of USP7-797
The following tables summarize the cytotoxic effects of USP7-797 on various cancer cell lines

as measured by cell viability assays. The half-maximal cytotoxic concentration (CC50) is a

common metric used to represent the potency of a compound.

Table 1: Cytotoxicity of USP7-797 in p53 Wild-Type Cancer Cell Lines

Cell Line Cancer Type Assay Used CC50 (µM) Reference

M07e Hematological Not Specified 0.2 [4]

OCI-AML5 Hematological Not Specified 0.2 [4]

MOLM13 Hematological Not Specified 0.4 [4]

MM.1S Hematological Not Specified 0.1 [4]

SH-SY5Y Neuroblastoma Not Specified 1.9 [4]

CHP-134 Neuroblastoma Not Specified 0.6 [4]

NB-1 Neuroblastoma Not Specified 0.5 [4]

Table 2: Cytotoxicity of USP7-797 in p53-Mutant Cancer Cell Lines

Cell Line Cancer Type Assay Used CC50 (µM) Reference

H526 Not Specified Not Specified 0.5 [4]

LA-N-2 Neuroblastoma Not Specified 0.2 [4]

SK-N-DZ Neuroblastoma Not Specified 0.2 [4]
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Below are detailed protocols for performing the MTT and CellTiter-Glo® assays to assess the

effect of USP7-797 on cell viability.

Experimental Workflow: Cell Viability Assays
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Experiment Setup

MTT Assay CellTiter-Glo® Assay
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Caption: General workflow for assessing cell viability using MTT and CellTiter-Glo® assays

after treatment with USP7-797.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a

purple formazan product.

Materials:

Cancer cell line of interest

Complete cell culture medium

USP7-797 (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom plates

MTT reagent (e.g., 5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for

background control.

Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2

to allow cells to adhere.
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Compound Preparation: Prepare serial dilutions of USP7-797 in complete culture medium.

Also, prepare a vehicle control (medium with the same concentration of solvent as the

highest concentration of USP7-797).

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared

USP7-797 dilutions or vehicle control.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and

5% CO2.

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan

crystals to form.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by

pipetting to dissolve the formazan crystals.

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Subtract the background absorbance from all readings. Calculate the

percentage of cell viability relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This homogeneous assay determines the number of viable cells in culture based on the

quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is

proportional to the amount of ATP present.

Materials:

Cancer cell line of interest

Complete cell culture medium

USP7-797 (dissolved in a suitable solvent, e.g., DMSO)
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Opaque-walled 96-well plates

CellTiter-Glo® Reagent

Multichannel pipette

Luminometer

Procedure:

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal

density in 100 µL of complete culture medium. Include wells with medium only for

background control.

Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5%

CO2.

Compound Preparation: Prepare serial dilutions of USP7-797 in complete culture medium.

Also, prepare a vehicle control.

Cell Treatment: Add 100 µL of the prepared USP7-797 dilutions or vehicle control to the

respective wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and

5% CO2.

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room

temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each

well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate

the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Reading: Measure the luminescence using a luminometer.

Data Analysis: Subtract the background luminescence from all readings. Calculate the

percentage of cell viability relative to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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